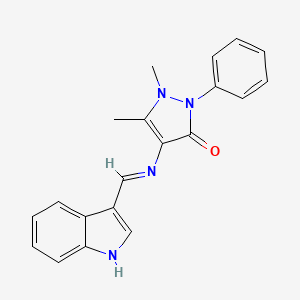

(E)-4-(((1H-indol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

描述

The compound (E)-4-(((1H-indol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one belongs to the pyrazolone family, characterized by a 1,5-dimethyl-2-phenylpyrazol-3-one core modified with a Schiff base moiety. The indole substituent at the C4 position distinguishes it from other analogs, introducing a heteroaromatic system capable of π-π stacking and hydrogen bonding via the indolic N-H group.

Pyrazolones are renowned for diverse bioactivities, including anti-inflammatory and anticancer properties.

属性

IUPAC Name |

4-(1H-indol-3-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c1-14-19(20(25)24(23(14)2)16-8-4-3-5-9-16)22-13-15-12-21-18-11-7-6-10-17(15)18/h3-13,21H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNAILKDEILBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-4-(((1H-indol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a member of the pyrazole and indole family, which has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with pyrazolone precursors. Various synthetic routes have been explored, including:

- Condensation Reactions : Indole aldehydes react with 1,5-dimethyl-2-phenylpyrazolone in the presence of suitable catalysts.

- Use of Biocatalysts : Recent studies have employed magnetic aminated starch (MAST) as a biocatalyst to enhance yields and reduce reaction times significantly .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance:

- Cell Line Studies : The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), demonstrating significant cytotoxic effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (E)-4... | MCF-7 | 10.5 |

| (E)-4... | A549 | 12.0 |

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Studies have reported that derivatives containing the pyrazole moiety possess broad-spectrum antimicrobial properties. This includes activity against both Gram-positive and Gram-negative bacteria .

The biological activity is often attributed to the interaction with specific molecular targets:

- Receptor Binding : Compounds in this class may act as agonists or antagonists at various receptors, including serotonin receptors, which are implicated in mood regulation and psychiatric disorders .

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in cancer progression and inflammation, such as cyclooxygenases and lipoxygenases .

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study on Anticancer Activity : In a study involving MCF-7 cells, the compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

- Antimicrobial Efficacy : A comparative study showed that the compound had a higher antibacterial effect than traditional antibiotics against resistant strains of bacteria .

科学研究应用

Based on the search results, the compound "(E)-4-(((1H-indol-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one" and its derivatives have applications in various scientific research fields, including antimicrobial, antiviral, and anticancer studies .

Antimicrobial Applications:

- Several pyrazolone derivatives exhibit antimicrobial activity against various microorganisms . For example, some dichloropyrazolone compounds have potent activity against Bacillus subtilis, Sarcina lutea, Staphylococcus aureus, and Enterococcus faecalis .

- In one study, benzofuran-pyrazole-based compounds showed broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . Compound 9 in that study notably inhibited E. coli DNA gyrase B with an IC50 of 9.80 µM, comparable to ciprofloxacin .

- Molecular docking studies of pyrazolone derivatives have shown that their antimicrobial activities are consistent with their ability to inhibit glucosamine-6-phosphate synthase .

Antiviral Applications:

- certain pyrazolone analogues have a favorable binding affinity towards Mpro and PLpro proteins of SARS-CoV-2, suggesting they could express antiviral properties by blocking binding to the host cell and viral spreading .

- In silico ADME/T calculations have predicted favorable drug-like properties, oral bioavailability, and good pharmacokinetic parameters for synthesized pyrazolones, indicating their potential as multitarget agents against SARS-CoV-2 .

Anticancer Applications:

- определённые 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives have been studied for their anticancer activity on breast cancer cell lines (MCF-7) .

Additional Applications and Synthesis

- Pyrazolone derivatives have been synthesized using various methods, including utilizing magnetic aminated starch (MAST) as a biocatalyst . These synthetic approaches often involve condensation and cyclization reactions, with products confirmed through analytical techniques like MASS, FT-IR, 1H-NMR, and 13C-NMR spectrometric analyses .

Data Table: Antimicrobial Activity of Pyrazolone Derivatives

Note: MIC values for compounds IIIb and Vb are not specified in the provided search results, but their potent activity is mentioned .

Case Studies

相似化合物的比较

Structural and Crystallographic Comparisons

The substituent on the benzylideneamino group significantly influences physicochemical and structural properties. Below is a comparative analysis of key analogs:

Key Observations:

- Conversely, electron-donating groups (e.g., dimethylamino in ) improve solubility and π-donor capacity.

- Hydrogen Bonding : The indole group in the target compound likely forms N-H···O/N bonds, similar to hydroxyl-substituted analogs . Strong hydrogen bonding correlates with stable crystal packing and improved thermal stability .

- Crystallographic Quality : Compounds with lower R factors (e.g., 0.041–0.042 in ) indicate high-resolution structural data, critical for understanding molecular conformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。